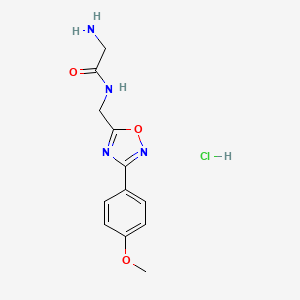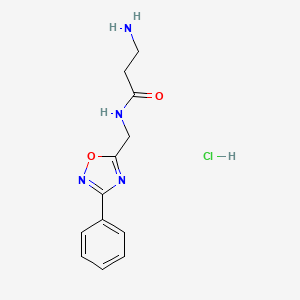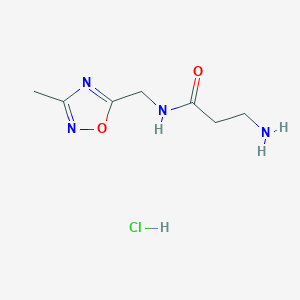
3-Bromo-6-chloro-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“3-Bromo-6-chloro-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1227563-63-4 . It has a molecular weight of 260.44 and its IUPAC name is 3-bromo-6-chloro-2-(trifluoromethyl)pyridine . It is a white to yellow solid .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been studied . The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Molecular Structure Analysis
The molecular structure of “3-Bromo-6-chloro-2-(trifluoromethyl)pyridine” can be represented by the linear formula: C6H2BrClF3N . Its InChI Code is 1S/C6H2BrClF3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H .
Physical And Chemical Properties Analysis
“3-Bromo-6-chloro-2-(trifluoromethyl)pyridine” is a white to yellow solid . It has a molecular weight of 260.44 . The compound should be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application Summary : Trifluoromethylpyridines (TFMPs), including 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . For instance, 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Metal-Organic Frameworks (MOFs)
- Field : Material Science .
- Application Summary : 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
FDA-Approved Drugs
- Field : Pharmaceutical Industry .
- Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs, including those with 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine, have been approved by the FDA .
- Methods of Application : The syntheses and uses of these drugs for various diseases and disorders are covered in the literature .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Synthesis of Pesticides
- Field : Agrochemical Industry .
- Application Summary : 2-chloro-6-trichloromethyl pyridine (CTC), which can be obtained by stepwise deep chlorination of 2-methylpyridine, has a wide range of applications . For example, it can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Synthesis of Methiodide Salts
- Field : Chemical Industry .
- Application Summary : 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine is used in the synthesis of methiodide salts .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Synthesis of (Trifluoromethyl)pyridyllithiums
- Field : Chemical Industry .
- Application Summary : 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Synthesis of Pesticides
- Field : Agrochemical Industry .
- Application Summary : 2-chloro-6-trichloromethyl pyridine (CTC), which can be obtained by stepwise deep chlorination of 2-methylpyridine, has a wide range of applications . For example, it can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity and can control cyanobacteria in water .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Synthesis of Methiodide Salts
- Field : Chemical Industry .
- Application Summary : 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine is used in the synthesis of methiodide salts .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Synthesis of (Trifluoromethyl)pyridyllithiums
- Field : Chemical Industry .
- Application Summary : 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine is used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Safety And Hazards
The safety information for “3-Bromo-6-chloro-2-(trifluoromethyl)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYJYRSSHPLAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858621 | |
| Record name | 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | |
CAS RN |
1227563-63-4 | |
| Record name | 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)
![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)







